(R)-1-Benzyl-3-trifluoromethyl-piperazine
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Overview
Description
®-1-Benzyl-3-trifluoromethyl-piperazine is a chiral piperazine derivative characterized by the presence of a benzyl group and a trifluoromethyl group attached to the piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3-trifluoromethyl-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine and benzyl chloride.
N-Benzylation: Piperazine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form N-benzylpiperazine.
Trifluoromethylation: The N-benzylpiperazine is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions to yield ®-1-Benzyl-3-trifluoromethyl-piperazine.
Industrial Production Methods
Industrial production of ®-1-Benzyl-3-trifluoromethyl-piperazine may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl-3-trifluoromethyl-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Benzyl-3-trifluoromethyl-piperazine is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, ®-1-Benzyl-3-trifluoromethyl-piperazine is investigated for its potential therapeutic effects, including its use as a precursor for drugs targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-Benzyl-3-trifluoromethyl-piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target sites.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Lacks the trifluoromethyl group, resulting in different pharmacological properties.
3-Trifluoromethylpiperazine: Lacks the benzyl group, affecting its interaction with biological targets.
N-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-amine: Another benzylated piperazine derivative with distinct structural features.
Uniqueness
®-1-Benzyl-3-trifluoromethyl-piperazine is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer specific physicochemical properties and biological activities not found in its analogs.
Properties
IUPAC Name |
(3R)-1-benzyl-3-(trifluoromethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-9-17(7-6-16-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYSRYSDNZTANC-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(F)(F)F)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(F)(F)F)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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